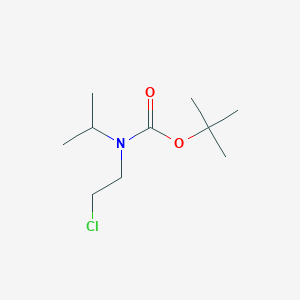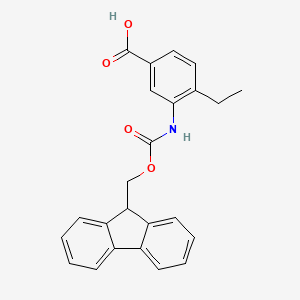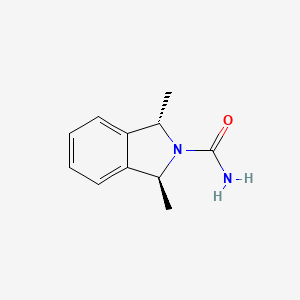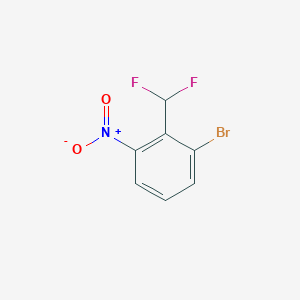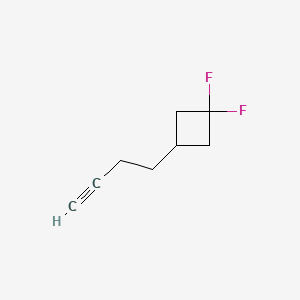
3-(But-3-yn-1-yl)-1,1-difluorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-yn-1-yl)-1,1-difluorocyclobutane is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with a but-3-yn-1-yl group and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)-1,1-difluorocyclobutane typically involves the reaction of a cyclobutane derivative with a but-3-yn-1-yl group under specific conditions. One common method involves the use of a cyclobutane precursor, which is reacted with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(But-3-yn-1-yl)-1,1-difluorocyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutane derivatives with various functional groups.
Applications De Recherche Scientifique
3-(But-3-yn-1-yl)-1,1-difluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(But-3-yn-1-yl)-1,1-difluorocyclobutane involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-yn-1-ol: A terminal acetylenic compound with a hydroxy group, used in organic synthesis and as a precursor for other compounds.
But-3-yn-1-yl acetate: An ester derivative used in various chemical reactions and as a flavoring agent.
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: A compound used as a probe in chemical biology for studying protein interactions.
Uniqueness
3-(But-3-yn-1-yl)-1,1-difluorocyclobutane is unique due to the presence of both a cyclobutane ring and difluoromethylene group, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H10F2 |
|---|---|
Poids moléculaire |
144.16 g/mol |
Nom IUPAC |
3-but-3-ynyl-1,1-difluorocyclobutane |
InChI |
InChI=1S/C8H10F2/c1-2-3-4-7-5-8(9,10)6-7/h1,7H,3-6H2 |
Clé InChI |
FFXUXUVTIMTOFN-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1CC(C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


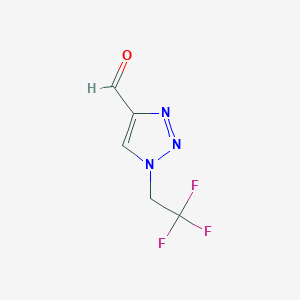

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)
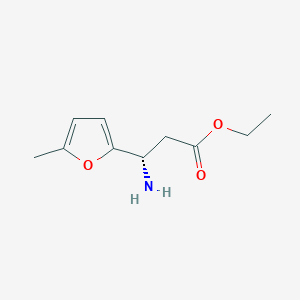

![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
